3-({[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}methyl)benzoic acid 3-({[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}methyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15178627
InChI: InChI=1S/C17H11N3O4S/c18-8-12-14(13-5-2-6-24-13)19-17(20-15(12)21)25-9-10-3-1-4-11(7-10)16(22)23/h1-7H,9H2,(H,22,23)(H,19,20,21)
SMILES:
Molecular Formula: C17H11N3O4S
Molecular Weight: 353.4 g/mol

3-({[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}methyl)benzoic acid

CAS No.:

Cat. No.: VC15178627

Molecular Formula: C17H11N3O4S

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

3-({[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}methyl)benzoic acid -

Specification

Molecular Formula C17H11N3O4S
Molecular Weight 353.4 g/mol
IUPAC Name 3-[[5-cyano-4-(furan-2-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid
Standard InChI InChI=1S/C17H11N3O4S/c18-8-12-14(13-5-2-6-24-13)19-17(20-15(12)21)25-9-10-3-1-4-11(7-10)16(22)23/h1-7H,9H2,(H,22,23)(H,19,20,21)
Standard InChI Key FURQWAPWSOKFNL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CO3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-[[5-cyano-4-(furan-2-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid, reflects its hybrid structure. Key components include:

  • Pyrimidinone core: A six-membered ring with a ketone group at position 6 and a cyano substituent at position 5.

  • Furan-2-yl group: A five-membered oxygen-containing heterocycle at position 4.

  • Benzoic acid moiety: Linked via a sulfanylmethyl bridge at position 3 of the pyrimidinone ring .

The canonical SMILES string, C1=CC(=CC(=C1)C(=O)O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CO3, confirms the spatial arrangement of these groups.

Physicochemical Properties

Table 1 summarizes critical physicochemical parameters derived from experimental data :

PropertyValue
Molecular FormulaC₁₇H₁₁N₃O₄S
Molecular Weight353.4 g/mol
IUPAC Name3-[[5-cyano-4-(furan-2-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid
Canonical SMILESOC(=O)c1cccc(CSc2nc(-c3ccco3)c(C#N)c(=O)[nH]2)c1
XLogP3-AA (Predicted)2.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

The compound’s moderate lipophilicity (XLogP3-AA = 2.3) suggests balanced solubility in aqueous and organic media, a trait advantageous for drug-like molecules .

Synthetic Methodologies

Reaction Optimization

Critical parameters for high-yield synthesis include:

  • Temperature control: Reactions often proceed at 3–20°C to minimize side reactions .

  • Solvent selection: Polar aprotic solvents like acetonitrile or DMF enhance reactant solubility .

  • Catalyst use: Pd-based catalysts facilitate cross-coupling in boronic ester syntheses .

Hypothesized Biological Applications

Kinase Inhibition

Pyrimidinones are privileged scaffolds in kinase inhibitor design. The compound’s ability to occupy ATP-binding pockets is hypothesized due to its planar structure and hydrogen-bonding capacity.

Research Challenges and Future Directions

Bioactivity Profiling

No in vitro or in vivo data are currently available. Prioritized studies include:

  • Enzyme inhibition assays: Screening against kinases, proteases, and microbial targets.

  • ADMET profiling: Assessing absorption, metabolism, and toxicity in preclinical models.

Structural Modifications

Derivatization strategies could enhance potency or solubility:

  • Cyano group replacement: Substituting with carboxyl or amide groups to modulate electronic effects.

  • Furan ring expansion: Incorporating larger heterocycles to explore steric effects.

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